

An In-depth Technical Guide to 3-Aminopropane-1-sulfonamide

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Compound of Interest

Compound Name: 3-Aminopropane-1-sulfonamide

Cat. No.: B112968

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CAS Number: 74494-51-2

Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document provides a comprehensive overview based on established principles of organic chemistry and spectroscopy. Due to the limited availability of published experimental data specific to **3-Aminopropane-1-sulfonamide**, certain sections, including the synthetic protocol and detailed biological activities, are presented as predictive models grounded in the known chemistry of related aliphatic sulfonamides.

Introduction

3-Aminopropane-1-sulfonamide is a bifunctional organic molecule featuring a primary aliphatic amine and a primary sulfonamide group. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The primary amine offers a nucleophilic center for a wide array of chemical modifications, while the sulfonamide moiety, a well-known pharmacophore, imparts specific physicochemical properties such as hydrogen bonding capabilities and metabolic stability.^[1] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical understanding of its core properties, a plausible synthetic route, expected reactivity, and potential areas of application.

Physicochemical Properties

The fundamental properties of **3-Aminopropane-1-sulfonamide** are summarized below. It is important to note that some of these values are predicted through computational models and await experimental verification.[\[2\]](#)

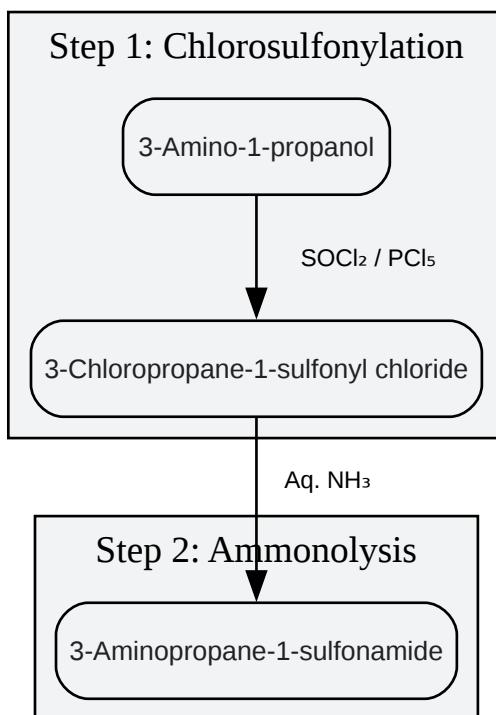
Property	Value	Source
CAS Number	74494-51-2	[2]
Molecular Formula	C ₃ H ₁₀ N ₂ O ₂ S	[2]
Molecular Weight	138.19 g/mol	[2]
Physical Form	Solid (Predicted)	[3]
Boiling Point	302.2 ± 44.0 °C at 760 mmHg (Predicted)	[2]
Density	1.3 ± 0.1 g/cm ³ (Predicted)	[2]
LogP	-1.64 (Predicted)	[2]
Topological Polar Surface Area	86.18 Å ²	[4]
Hazard Statements	H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)	[3]

Synthesis and Chemical Reactivity

While a specific, peer-reviewed synthesis for **3-Aminopropane-1-sulfonamide** is not readily available in the literature, a plausible and robust synthetic strategy can be designed based on well-established methodologies for the preparation of primary aliphatic sulfonamides.

Proposed Synthetic Pathway

A logical approach involves the reaction of a suitable starting material, 3-aminopropane-1-sulfonyl chloride hydrochloride, with ammonia. The sulfonyl chloride can be prepared from a precursor like 3-amino-1-propanol.



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Caption: Proposed two-step synthesis of **3-Aminopropane-1-sulfonamide**.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of 3-Chloropropane-1-sulfonyl chloride

- Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a magnetic stirrer.
- Reagents: Charge the flask with 3-amino-1-propanol. Cool the flask in an ice bath.
- Reaction: Slowly add a mixture of thionyl chloride (SOCl_2) and phosphorus pentachloride (PCl_5) to the cooled solution via the dropping funnel with vigorous stirring. The reaction is highly exothermic and releases HCl gas.
- Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux until the evolution of gas ceases. The excess

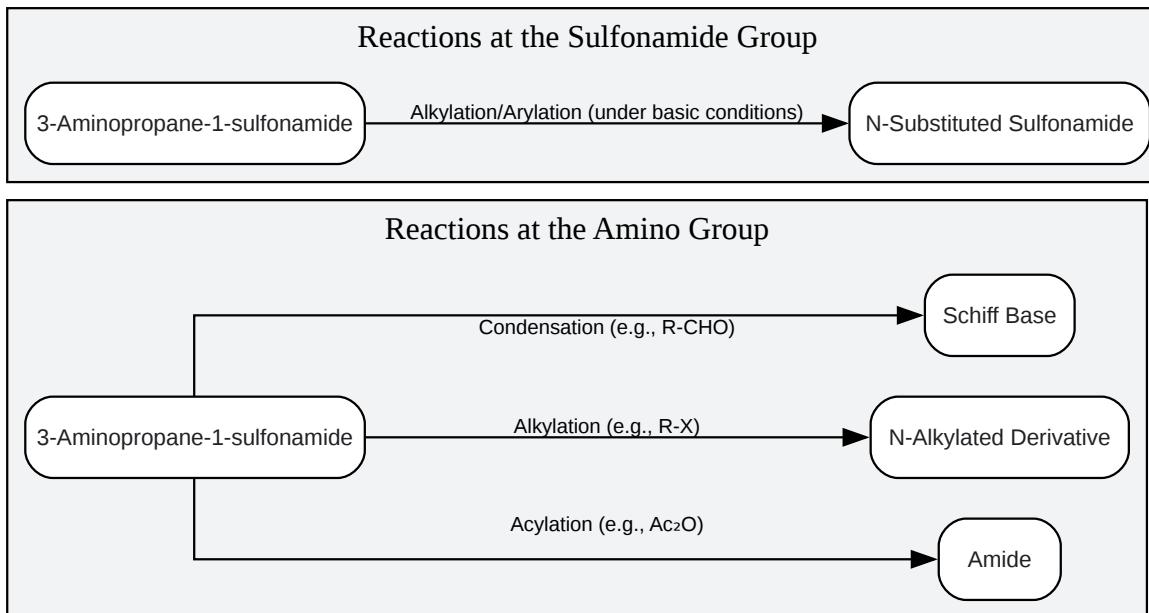
reagents can be removed by distillation under reduced pressure. The crude 3-chloropropane-1-sulfonyl chloride is then purified by vacuum distillation.

Step 2: Synthesis of **3-Aminopropane-1-sulfonamide**

- Reaction Setup: In a pressure-resistant vessel equipped with a magnetic stirrer, place the purified 3-chloropropane-1-sulfonyl chloride.
- Reaction: Cool the vessel in an ice-salt bath and add a concentrated aqueous solution of ammonia. Seal the vessel and allow it to warm to room temperature. Stir the mixture for several hours.
- Isolation: After the reaction is complete, vent the vessel carefully. The solvent and excess ammonia are removed under reduced pressure.
- Purification: The resulting solid residue can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure **3-Aminopropane-1-sulfonamide**.

Chemical Reactivity

The reactivity of **3-Aminopropane-1-sulfonamide** is dictated by its two primary functional groups.



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Caption: Reactivity map of **3-Aminopropane-1-sulfonamide**.

- **Amino Group:** The primary amine is a potent nucleophile and a weak base. It is expected to undergo typical reactions of primary amines, such as acylation to form amides, alkylation, and condensation with aldehydes and ketones to form Schiff bases.
- **Sulfonamide Group:** The N-H protons of the sulfonamide are weakly acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or arylated.^[5] The sulfonamide group itself is generally stable to hydrolysis.

Spectroscopic Characterization (Predicted)

No published spectra for **3-Aminopropane-1-sulfonamide** are currently available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.^{[6][7]}

¹H NMR Spectroscopy

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0 - 7.5	Singlet (broad)	2H	SO_2NH_2
~3.1 - 3.3	Triplet	2H	$\text{CH}_2\text{-SO}_2\text{NH}_2$
~2.8 - 3.0	Triplet	2H	$\text{CH}_2\text{-NH}_2$
~1.8 - 2.0	Quintet	2H	$\text{CH}_2\text{-CH}_2\text{-CH}_2$
~1.5 - 1.7	Singlet (broad)	2H	CH_2NH_2

^{13}C NMR Spectroscopy

Predicted Chemical Shift (δ , ppm)	Assignment
~50 - 55	$\text{CH}_2\text{-SO}_2\text{NH}_2$
~38 - 42	$\text{CH}_2\text{-NH}_2$
~25 - 30	$\text{CH}_2\text{-CH}_2\text{-CH}_2$

FT-IR Spectroscopy

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400 - 3200	N-H Stretch	$-\text{NH}_2$ (amine and sulfonamide)
2950 - 2850	C-H Stretch	$-\text{CH}_2-$
~1600	N-H Bend (Scissoring)	$-\text{NH}_2$
~1350	S=O Asymmetric Stretch	$-\text{SO}_2-$
~1160	S=O Symmetric Stretch	$-\text{SO}_2-$
~910	S-N Stretch	$-\text{SO}_2\text{-N-}$

Mass Spectrometry

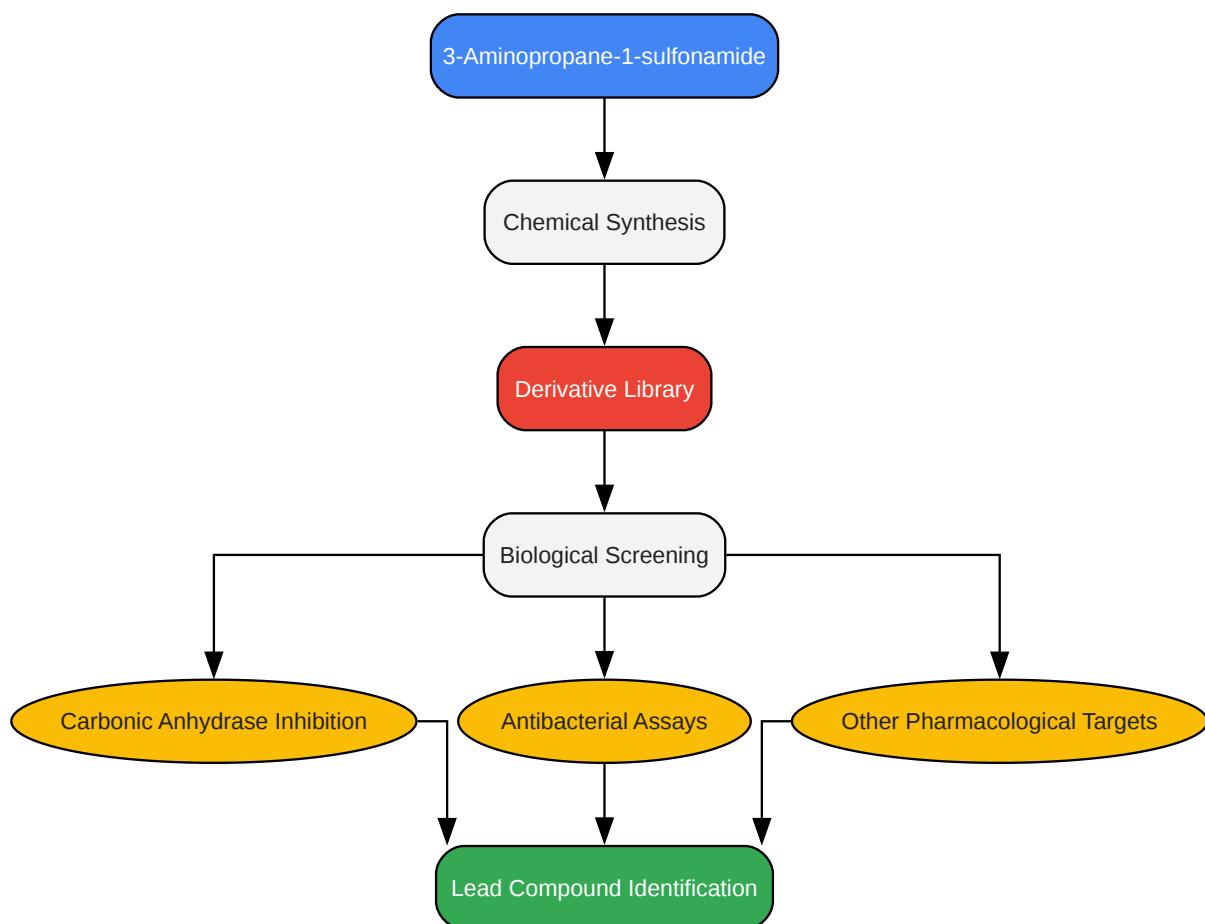
The electron ionization mass spectrum would be expected to show a molecular ion peak (M^+) at $\text{m/z} = 138$. Subsequent fragmentation would likely involve the loss of the amino group, the

sulfonamide group, and cleavage of the propyl chain.

Potential Applications and Biological Activity

While there is no specific biological data for **3-Aminopropane-1-sulfonamide**, its structural features allow for informed speculation on its potential roles in drug discovery and development.

- **Scaffold for Drug Design:** The bifunctional nature of this molecule makes it an attractive scaffold. The primary amine can be used as a handle to attach this molecule to other pharmacophores, while the sulfonamide group can interact with biological targets.
- **Carbonic Anhydrase Inhibition:** Aliphatic sulfonamides have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological processes.^[8] It is plausible that **3-Aminopropane-1-sulfonamide** or its derivatives could exhibit inhibitory activity against certain CA isoforms.
- **Antibacterial Agents:** Although most sulfonamide antibiotics are aromatic, some aliphatic sulfonamides have shown antimicrobial activity.^[9] Screening of **3-Aminopropane-1-sulfonamide** against a panel of bacterial strains could be a worthwhile endeavor.

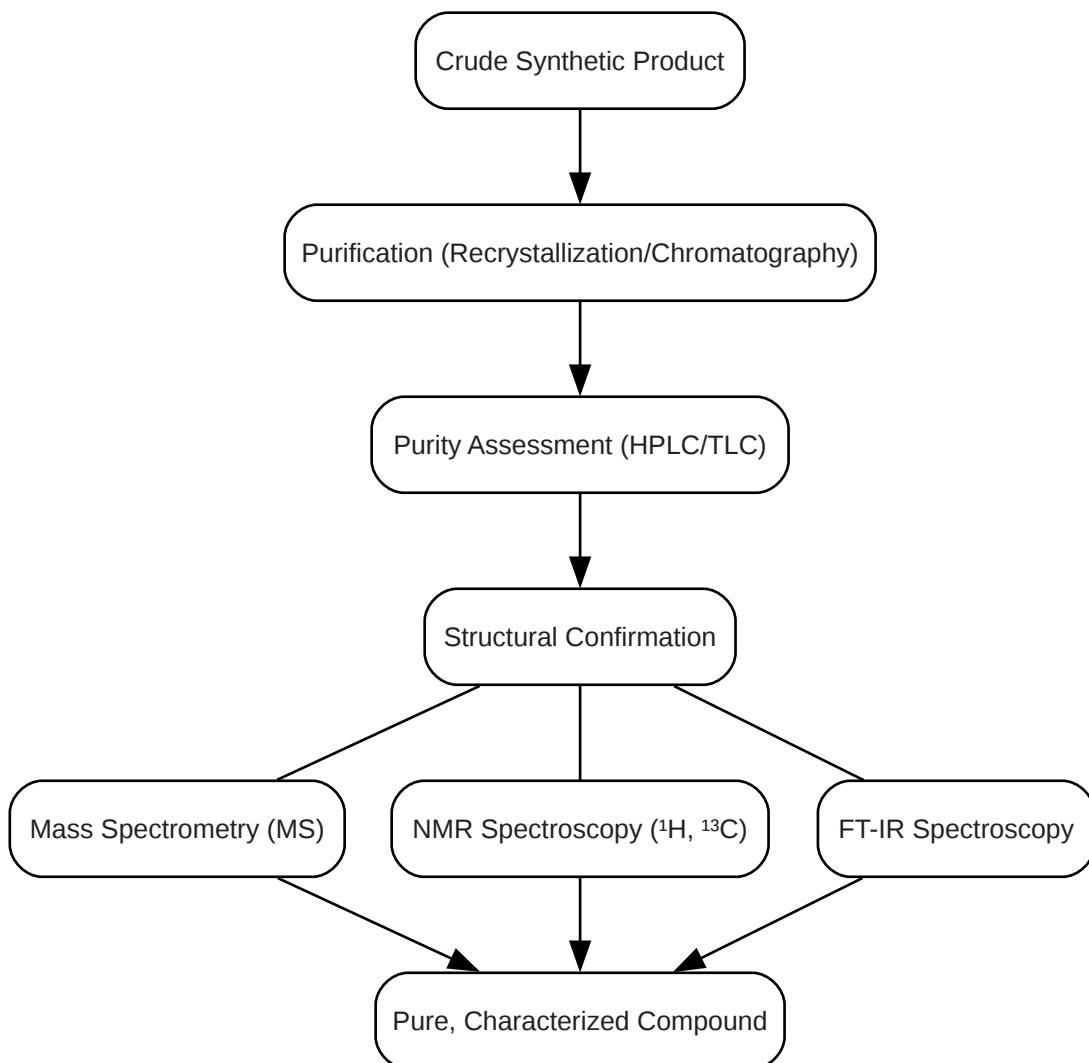


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Caption: Workflow for exploring the therapeutic potential of **3-Aminopropane-1-sulfonamide**.

Analytical Methodologies

A general workflow for the analysis and characterization of synthesized **3-Aminopropane-1-sulfonamide** would involve a combination of chromatographic and spectroscopic techniques.



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Caption: General analytical workflow for **3-Aminopropane-1-sulfonamide**.

High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) would be the method of choice for assessing the purity of the compound. Thin-layer chromatography (TLC) could be used for rapid reaction monitoring.

Conclusion

3-Aminopropane-1-sulfonamide is a simple yet intriguing molecule with untapped potential. While specific experimental data remains scarce, this guide provides a solid theoretical framework for its synthesis, reactivity, and characterization. Its dual functionality makes it a promising candidate for further investigation, particularly in the synthesis of novel bioactive

compounds. Future research should focus on the experimental validation of the properties and protocols outlined in this document to fully elucidate the chemical and biological profile of this compound.

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